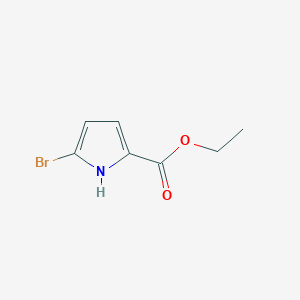Ethyl 5-bromo-1H-pyrrole-2-carboxylate
CAS No.: 740813-37-0
Cat. No.: VC2861027
Molecular Formula: C7H8BrNO2
Molecular Weight: 218.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 740813-37-0 |
|---|---|
| Molecular Formula | C7H8BrNO2 |
| Molecular Weight | 218.05 g/mol |
| IUPAC Name | ethyl 5-bromo-1H-pyrrole-2-carboxylate |
| Standard InChI | InChI=1S/C7H8BrNO2/c1-2-11-7(10)5-3-4-6(8)9-5/h3-4,9H,2H2,1H3 |
| Standard InChI Key | MAWSPHLRAHWQKY-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=C(N1)Br |
| Canonical SMILES | CCOC(=O)C1=CC=C(N1)Br |
Introduction
Physical and Chemical Properties
Ethyl 5-bromo-1H-pyrrole-2-carboxylate is characterized by a specific set of physical and chemical properties that define its behavior in various environments and reactions. These properties are essential for researchers and chemists to understand when working with this compound.
Basic Identification and Structural Information
The compound is uniquely identified through several standardized identifiers used in chemical databases and research:
| Property | Value |
|---|---|
| CAS Number | 740813-37-0 |
| MFCD Number | MFCD16996077 |
| Molecular Formula | C₇H₈BrNO₂ |
| Molecular Weight | 218.05 g/mol |
| Exact Mass | 216.97400 |
| IUPAC Name | Ethyl 5-bromo-1H-pyrrole-2-carboxylate |
The compound contains a total of 11 heavy atoms with a relatively simple structure comprising a pyrrole ring system with specific substitutions .
Physicochemical Parameters
The compound's behavior in biological systems and chemical reactions can be predicted based on several key physicochemical parameters:
| Property | Value |
|---|---|
| LogP | 1.8-1.95 |
| Polar Surface Area (PSA) | 42.09 Ų |
| Hydrogen Bond Acceptors | 1 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bond Count | 3 |
| Carbon Bond Saturation (Fsp3) | 0.285 |
| Number of Rings | 1 |
These parameters suggest that the compound has moderate lipophilicity (LogP between 1.8 and 1.95), which influences its solubility in various solvents and potential membrane permeability . The relatively small polar surface area of approximately 42 Ų further supports its potential for membrane permeation, which can be relevant for biological applications.
Structural Characteristics
Molecular Architecture
Ethyl 5-bromo-1H-pyrrole-2-carboxylate features a five-membered pyrrole ring with a nitrogen atom at position 1, a carboxyethyl group at position 2, and a bromine atom at position 5. The pyrrole ring is aromatic, containing six π-electrons distributed over five atoms, giving it distinct reactivity compared to non-aromatic heterocycles .
The nitrogen atom of the pyrrole ring bears a hydrogen atom (as indicated by the 1H designation), which can participate in hydrogen bonding. This N-H group serves as a hydrogen bond donor, while the carbonyl oxygen in the carboxylate group functions as a hydrogen bond acceptor .
Electronic Properties
The electronic distribution within Ethyl 5-bromo-1H-pyrrole-2-carboxylate is influenced by both the electron-withdrawing carboxylate group and the halogen substituent. The bromine atom, being electronegative and possessing lone pairs of electrons, influences the electron density distribution across the pyrrole ring. This electronic arrangement affects the compound's reactivity profile, particularly at the positions adjacent to these substituents .
| Supplier | Pack Sizes | Price Range (USD) | Purity | Lead Time |
|---|---|---|---|---|
| Enamine Ltd | 1-20 mg | $74-$111 | 90% | 5 days |
| UORSY | 1-20 mg | $74-$111 | 90% | 5 days |
The compound is typically shipped from Ukraine, with delivery times dependent on the destination .
Related Compounds and Structure-Activity Relationships
Structural Analogs
Several compounds bear structural similarity to Ethyl 5-bromo-1H-pyrrole-2-carboxylate, differing in either the heterocyclic core or the nature of the substituents:
| Compound | CAS Number | Similarity Score | Key Difference |
|---|---|---|---|
| Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate | 17288-32-3 | 0.76 | Fused pyridine ring |
| Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate | 800401-64-3 | 0.76 | Different pyridine fusion |
| Methyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate | 147071-00-9 | 0.76 | Methyl ester, pyridine fusion |
| Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | 800401-67-6 | 0.74 | Chloro instead of bromo, pyridine fusion |
| 5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | 800401-71-2 | 0.91 | Carboxylic acid, pyridine fusion |
These structural relationships provide insights into the potential modification sites for developing derivatives with specific properties or activities .
Functional Analogs
Research has also explored compounds with similar functional groups but different core structures. For example, a related compound, Ethyl 4-(5-bromo-2-hydroxybenzoyl)-1H-pyrrole-2-carboxylate, incorporates both the ethyl pyrrole-2-carboxylate motif and a bromine substituent, but within a more complex molecular framework .
These analogs demonstrate the versatility of brominated pyrrole carboxylates as building blocks in constructing diverse molecular architectures. The structural variations can lead to different physicochemical properties and potentially different biological activities or material characteristics.
Research and Analytical Methods
Spectroscopic Characterization
While specific spectroscopic data for Ethyl 5-bromo-1H-pyrrole-2-carboxylate is limited in the available search results, research on related compounds provides insights into typical analytical approaches. For instance, studies on Methyl 4-bromo-1H-pyrrole-2-carboxylate have utilized Surface-Enhanced Raman Spectroscopy (SERS) and Density Functional Theory (DFT) for detailed structural investigation .
Similar analytical methods likely apply to Ethyl 5-bromo-1H-pyrrole-2-carboxylate, including:
-
NMR Spectroscopy: For structural confirmation and purity assessment
-
Mass Spectrometry: For molecular weight confirmation (expected exact mass: 216.97400)
-
IR Spectroscopy: For identification of functional groups
-
HRMS: High-resolution mass spectrometry for precise molecular formula confirmation
Computational Studies
Computational methods such as DFT calculations can provide valuable insights into the electronic structure, vibrational spectra, and reactivity of Ethyl 5-bromo-1H-pyrrole-2-carboxylate. These approaches help predict properties that might be challenging to measure experimentally and aid in understanding structure-property relationships .
The application of computational chemistry to this compound and its derivatives can guide synthetic strategies and help predict potential applications in various fields.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume